molecular formula C23H27N5O3 B4442611 Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate

Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate

Cat. No.: B4442611
M. Wt: 421.5 g/mol
InChI Key: NOJKXCSDBXFPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate is a complex organic compound that features a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzodiazole intermediate, which is then coupled with a piperazine derivative. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and pH can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzodiazole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, contributing to the compound’s biological effects[4][4].

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
  • 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid

Uniqueness

Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate is unique due to its specific benzodiazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(5-benzamido-1-methylbenzimidazol-2-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-3-31-23(30)28-13-11-27(12-14-28)16-21-25-19-15-18(9-10-20(19)26(21)2)24-22(29)17-7-5-4-6-8-17/h4-10,15H,3,11-14,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJKXCSDBXFPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[(5-benzamido-1-methyl-1H-1,3-benzodiazol-2-YL)methyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.